2,2'-((1E,1'E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
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Overview
Description
2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound characterized by its unique structure, which includes two phenolic groups and a bis(azanylylidene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of 1,2-diphenylethane-1,2-diamine with salicylaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential antioxidant properties, which may have therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to form intramolecular hydrogen bonds, which can influence its electronic properties. The excited state proton transfer (ESPT) process is a key mechanism, where the compound undergoes proton transfer upon excitation, leading to changes in its fluorescence properties. This makes it useful as a fluorescent probe in various applications .
Comparison with Similar Compounds
Similar Compounds
Salophen: A similar compound with a bis(azanylylidene) linkage but different substituents on the phenolic rings.
Schiff Bases: Compounds with a similar imine linkage but varying aromatic or aliphatic substituents.
Uniqueness
2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is unique due to its specific structural arrangement, which allows for strong intramolecular hydrogen bonding and significant electronic effects. This makes it particularly suitable for applications in fluorescence-based research and OLED technology .
Properties
Molecular Formula |
C28H24N2O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H24N2O2/c31-25-17-9-7-15-23(25)19-29-27(21-11-3-1-4-12-21)28(22-13-5-2-6-14-22)30-20-24-16-8-10-18-26(24)32/h1-20,27-28,31-32H/t27-,28-/m0/s1 |
InChI Key |
XYGQIEGQKDYFMG-NSOVKSMOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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